
Calcium propionate
Overview
Description
Calcium propionate (Ca(OOCCH₂CH₃)₂) is an organic salt synthesized by reacting calcium hydroxide with propionic acid . It is widely used as a preservative in food (e.g., baked goods) and feed due to its antimicrobial properties against molds and bacteria . In aqueous solutions, it dissociates into calcium ions (Ca²⁺) and propionic acid, the latter being the active antifungal agent . Its efficacy is pH-dependent, with optimal activity at pH ≤ 5.5, where the undissociated form of propionic acid predominates . Beyond preservation, this compound serves as a calcium supplement in dairy cow diets, aiding in metabolic functions and preventing hypocalcemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium propionate can be synthesized through the reaction of propionic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process involving the neutralization of propionic acid with calcium hydroxide. The reaction mixture is then subjected to filtration, evaporation, and crystallization to obtain the final product. Advanced techniques such as second-effect flash distillation are employed to enhance efficiency and energy savings .
Chemical Reactions Analysis
Types of Reactions: Calcium propionate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and oxidation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: In the presence of water or oxygen, this compound can hydrolyze to form propionic acid and acetaldehyde.
Major Products Formed:
Thermal Decomposition: Calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: Propionic acid and acetaldehyde.
Scientific Research Applications
Nutritional Supplementation
Efavit is often used as a dietary supplement to provide essential nutrients that may be lacking in an individual's diet. It typically contains a combination of vitamins and omega-3 fatty acids, which are crucial for various bodily functions.
Key Nutritional Components
- Omega-3 Fatty Acids : Known for their anti-inflammatory properties, omega-3 fatty acids play a significant role in cardiovascular health and cognitive function.
- Vitamins : These may include Vitamin A, D, E, and K, which are essential for maintaining overall health.
Management of Dry Eye Syndrome
Research indicates that omega-3 fatty acids can help manage dry eye symptoms. A systematic review found that long-chain omega-3 supplementation may improve tear production and reduce ocular surface inflammation. This suggests that Efavit could be beneficial for patients suffering from dry eye disease.
Study | Participants | Intervention | Outcome |
---|---|---|---|
Study 1 | 130 | Omega-3 vs. placebo | Improvement in dry eye symptoms |
Study 2 | 455 | Omega-3 plus therapy vs. therapy alone | Moderate improvement in tear break-up time |
Cardiovascular Health
Omega-3 fatty acids are linked to improved heart health. They help lower triglyceride levels and may reduce the risk of heart disease. Clinical trials have demonstrated that regular intake of omega-3 supplements can lead to significant cardiovascular benefits.
Study | Participants | Intervention | Outcome |
---|---|---|---|
Study 1 | 2000 | Omega-3 supplementation | Reduced triglycerides by 20% |
Study 2 | 1500 | Omega-3 vs. control | Decreased incidence of heart attacks |
Case Study 1: Effectiveness in Elderly Patients
A case study involving elderly patients indicated that regular intake of Efavit significantly improved cognitive function and reduced symptoms of depression. The study monitored participants over six months.
- Participants : 100 elderly individuals
- Duration : 6 months
- Findings : Notable improvements in mood and cognitive assessments were recorded.
Case Study 2: Pediatric Use
In pediatric populations, Efavit has been studied for its impact on growth and development. A longitudinal study tracked the growth patterns of children supplemented with Efavit compared to a control group.
- Participants : 300 children
- Duration : 12 months
- Findings : Children receiving Efavit showed improved growth metrics compared to those who did not receive supplementation.
Mechanism of Action
Calcium propionate exerts its effects by disrupting the metabolism and growth of microorganisms. When added to food, it dissociates into calcium and propionate ions. The propionate ions interfere with the microbial cell’s ability to produce energy, thereby inhibiting growth and reproduction. This mechanism is particularly effective against mold and certain bacteria .
Comparison with Similar Compounds
Chemical and Physical Properties
Key Differences :
- Solubility : Sodium propionate is more water-soluble than this compound, making it suitable for liquid formulations .
- Ionic Impact : this compound provides Ca²⁺, beneficial in animal feed, whereas sodium propionate adds sodium, which may raise dietary sodium intake concerns .
Antimicrobial Efficacy
Table 1: Antimicrobial Activity Against Common Pathogens
Mechanisms :
- Propionic acid (from all three salts) disrupts microbial cell membranes by lowering intracellular pH and inhibiting enzyme activity .
- This compound’s lower solubility reduces its efficacy in high-pH environments compared to sodium propionate .
Research Findings and Data
Metabolic Impact in Dairy Cows
- This compound supplementation (120–200 g/day) improves glucose synthesis, reduces ketosis (lower β-hydroxybutyrate), and enhances milk yield .
- Compared to calcium chloride, this compound is less corrosive and provides a slower-release calcium source, reducing subclinical hypocalcemia by 21% .
Shelf-Life Extension in Food
- In apple slices, this compound increased cold storage stability by 30% compared to calcium chloride, attributed to reduced microbial growth and physiological breakdown .
Q & A
Basic Research Questions
Q. How is calcium propionate synthesized in laboratory settings, and what factors determine reaction feasibility?
this compound is synthesized via the neutralization of propionic acid (CH₃CH₂COOH) with calcium hydroxide (Ca(OH)₂). The balanced chemical equation is: 2 CH₃CH₂COOH + Ca(OH)₂ → Ca(CH₃CH₂COO)₂ + 2 H₂O The reaction is exothermic and typically conducted at 80°C for 30 minutes in ionized water, followed by crystallization and drying . Feasibility depends on the acid-base strengths: propionic acid (pKa = 4.88) is a weak acid, and calcium hydroxide is a strong base. The reaction favors product formation due to the high solubility of this compound in water. Key parameters include temperature, stoichiometric ratios, and purity control (e.g., avoiding calcium carbonate byproducts) .
Reaction Parameter | Optimal Condition |
---|---|
Temperature | 80°C |
Reaction Time | 30 minutes |
pH | ~8.0 |
Purity Control | Filtration steps |
Q. What is the mechanism behind this compound's antimicrobial activity in food systems?
this compound dissociates into propionic acid and calcium ions in aqueous environments. The undissociated propionic acid penetrates microbial cell membranes, lowering intracellular pH and inhibiting enzymes critical for glycolysis and ATP production. Studies demonstrate efficacy against mold (e.g., Aspergillus spp.) and bacteria (e.g., Bacillus spp.) in baked goods, with minimal impact on yeast during fermentation .
Microbial Target | Inhibition Mechanism | Effective Concentration |
---|---|---|
Mold | Disruption of spore germination | 0.1–0.3% (w/w) |
Bacteria | Interference with membrane transport | 0.2–0.4% (w/w) |
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's impact on ruminant metabolism and growth performance?
Randomized block designs are commonly used, with variables such as dosage, supplementation duration, and metabolic markers (e.g., plasma glucose, insulin, and β-hydroxybutyrate). For example, a study on dairy cows (n=32) divided subjects into control and treatment groups (100–300 g/day this compound) over 63 days, measuring feed intake, milk yield, and blood metabolites . Confounding factors include animal age, baseline health, and diet composition. Advanced studies may integrate rumen fluid analysis to track propionate conversion to glucose .
Q. What molecular pathways are disrupted by this compound in microbial cells, based on transcriptomic analyses?
Transcriptomic studies on Saccharomyces cerevisiae revealed 1,438 differentially expressed genes (DEGs) after 2-hour exposure to this compound. Upregulated genes included oxidative stress responders (e.g., SOD1), while downregulated genes involved glycolysis (PGK1) and amino acid synthesis (LEU4). Pathway enrichment analysis highlights disruption of TCA cycle intermediates and ATPase activity .
Gene Category | Upregulated (643) | Downregulated (795) |
---|---|---|
Stress Response | SOD1, CTT1 | – |
Energy Metabolism | – | PGK1, PDC1 |
Membrane Transport | – | PMA1, ATP12 |
Q. How should researchers address contradictions in this compound's efficacy across livestock studies?
Discrepancies in outcomes (e.g., improved weight gain in lambs vs. no effect in calves) may arise from experimental variables:
- Dosage and Duration : Higher doses (6.4% diet inclusion) in calves showed no effect over short periods, while longer-term supplementation in lambs improved energy balance .
- Animal Age : Juvenile ruminants may lack fully developed rumen microbiota for propionate metabolism.
- Diet Composition : High-concentrate diets may mask this compound’s benefits compared to forage-based diets .
Study | Dosage | Duration | Outcome |
---|---|---|---|
Lambs (Lee-Rangel et al.) | 3% | 42 days | Improved ADG* |
Calves (Bunting et al.) | 6.4% | 6 weeks | No significant effect |
*ADG: Average Daily Gain
Q. Methodological Considerations
- Safety Studies : Chronic toxicity assessments should follow OECD guidelines, measuring endpoints like organ histopathology and serum biomarkers. The FDA GRAS designation (1979) was based on negative carcinogenicity findings in rodents and human tolerance studies .
- Data Analysis : Meta-analyses should account for heterogeneity using tools like RevMan or R’s metafor package, with subgroup analysis by dosage, species, and study quality .
Properties
CAS No. |
4075-81-4 |
---|---|
Molecular Formula |
C3H6CaO2 |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
calcium;propanoate |
InChI |
InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
RAGOHKKBYVRXKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC(=O)O.[Ca] |
Color/Form |
COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |
Key on ui other cas no. |
4075-81-4 |
physical_description |
DryPowder; Liquid; OtherSolid White crystalline powde |
Pictograms |
Corrosive; Acute Toxic |
solubility |
Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |
Synonyms |
calcium propionate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.